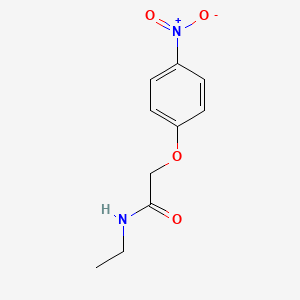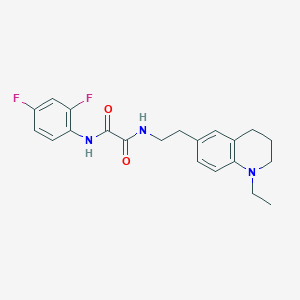![molecular formula C15H18N4O B2695511 1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea CAS No. 2034436-20-7](/img/structure/B2695511.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as IUPAC name, CAS number, etc. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, reactivity, etc. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
Photoactive Complexes and Electrogenerated Chemiluminescence
Research has explored the synthesis and characterization of photoactive complexes with potential applications in electrogenerated chemiluminescence (ECL). These complexes, featuring bipyridyl motifs, exhibit reversible electrochemical behaviors and photophysical properties. Their ECL applications, particularly in the presence of co-reactants, suggest utility in sensors and imaging technologies (Gobetto et al., 2006).
Fluorescent Sensors
Coordination polymers incorporating bipyridine units have been developed for selective sensing of hazardous environmental contaminants. These materials demonstrate the capability to act as dual-functional fluorescent sensors, offering a novel approach for the detection of substances like nitrobenzene and dichromate anions, which are of significant concern due to their toxicity (Kan and Wen, 2017).
Metal-Organic Frameworks
The influence of various anions on the structure of copper(II) metal-organic frameworks (MOFs) synthesized using bipyridylurea ligands has been studied. These frameworks have shown promise due to their potential as nanoporous materials, which could have applications in gas storage, separation technologies, and catalysis (Díaz et al., 2006).
Anticancer Research
Investigations into the biological effects of ruthenium(II) complexes incorporating bipyridyl motifs have revealed their potential as anticancer agents. These studies focus on understanding the interaction of these complexes with DNA and cellular targets, aiming to develop new therapeutic strategies against cancer. The selective targeting of mitochondria by these complexes and their ability to induce apoptosis in cancer cells highlight their potential for further development into clinically relevant anticancer drugs (Pierroz et al., 2012).
Mechanism of Action
Target of Action
The primary target of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” could be a specific enzyme or receptor in the body. This compound might bind to this target, thereby modulating its activity .
Mode of Action
Upon binding to its target, “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” might alter the target’s function, leading to a cascade of biochemical reactions .
Biochemical Pathways
The interaction of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” with its target could affect various biochemical pathways. These pathways might involve a series of reactions that produce or break down specific molecules in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” would determine its bioavailability. This includes how the compound is absorbed into the body, distributed to different tissues, metabolized, and finally excreted .
Result of Action
The action of “1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea” at the molecular and cellular levels could lead to observable physiological effects. These effects might be beneficial (therapeutic effects) or harmful (side effects) .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of "1-([2,3’-Bipyridin]-5-ylmethyl)-3-propylurea" .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-propyl-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-2-7-17-15(20)19-10-12-5-6-14(18-9-12)13-4-3-8-16-11-13/h3-6,8-9,11H,2,7,10H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZNAOFMVVQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CN=C(C=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2695428.png)
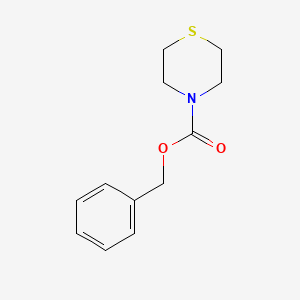
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)
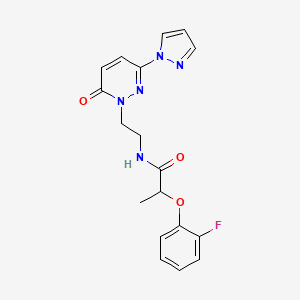
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2695434.png)
![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)
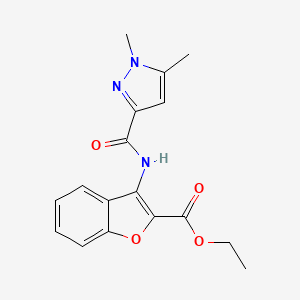

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2695445.png)
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
